![molecular formula C22H23ClN4O B4162350 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4162350.png)
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
Descripción general
Descripción
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline, also known as TAK-632, is a synthetic compound that belongs to the class of quinoline derivatives. It has been the subject of extensive research due to its potential therapeutic applications in the treatment of various diseases, including cancer.
Mecanismo De Acción
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline exerts its anticancer effects by inhibiting the activity of RAF, MEK, and ERK kinases. RAF kinase is an upstream activator of the MEK/ERK signaling pathway, which plays a critical role in cancer cell growth and survival. Inhibition of RAF kinase by 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline leads to the suppression of the MEK/ERK signaling pathway, which results in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been shown to have potent anticancer activity against a wide range of cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as an anticancer drug. However, one of the limitations of 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is its potential toxicity, which may limit its clinical use.
Direcciones Futuras
There are several potential future directions for research on 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Another potential direction is to investigate its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Finally, further research is needed to elucidate the precise mechanism of action of 8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline and to identify potential biomarkers that may predict response to treatment.
Aplicaciones Científicas De Investigación
8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the activity of several kinases that play a critical role in cancer cell growth and survival, including RAF, MEK, and ERK. Inhibition of these kinases leads to the suppression of cancer cell proliferation and induction of apoptosis.
Propiedades
IUPAC Name |
(8-chloro-2-pyridin-4-ylquinolin-4-yl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-2-10-26-11-13-27(14-12-26)22(28)18-15-20(16-6-8-24-9-7-16)25-21-17(18)4-3-5-19(21)23/h3-9,15H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVVWLNWHVZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162276.png)

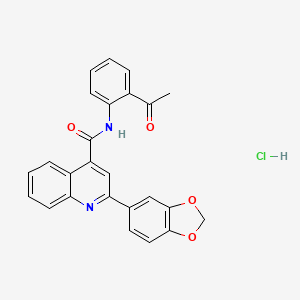
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162297.png)
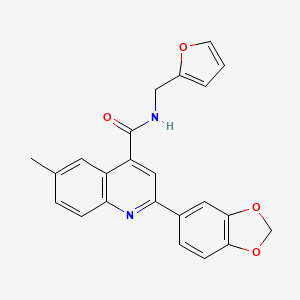

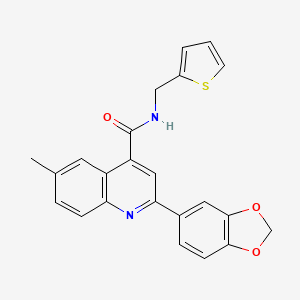

![6-bromo-2-(4-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162337.png)
![6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162343.png)
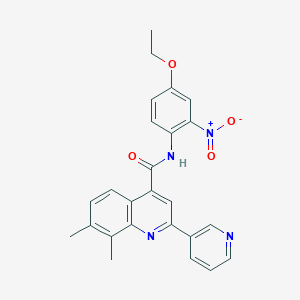
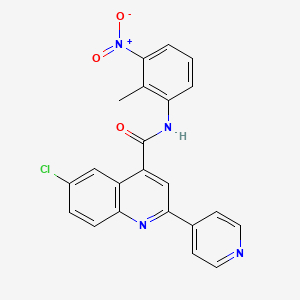
![2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162384.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4162391.png)